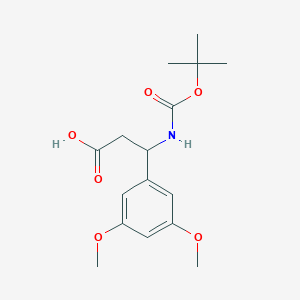

Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid

Description

Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid (CAS 500788-94-3) is a β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3,5-dimethoxyphenyl substituent at the β-position. This compound is widely utilized in peptide synthesis, where the Boc group enhances stability during solid-phase synthesis by preventing unwanted side reactions .

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(9-14(18)19)10-6-11(21-4)8-12(7-10)22-5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBKBXJRJCIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often starting with a suitable precursor such as a halogenated propionic acid derivative.

Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid or ester reagents.

Industrial Production Methods

Industrial production methods for Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to maximize efficiency.

Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and phenyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution Reagents: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as halides or amines.

Scientific Research Applications

Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-3-(3,5-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The primary structural analogs of Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid include:

- Unprotected (R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid: Features a free amino group instead of the Boc-protected amine.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₇H₂₃NO₆ | 337.37 | Boc-protected amine, carboxylic acid, dimethoxyphenyl |

| 3-(3,5-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | Carboxylic acid, dimethoxyphenyl |

| Unprotected (R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid | C₁₂H₁₅NO₄ | 237.25 | Free amine, carboxylic acid, dimethoxyphenyl |

Physicochemical Properties

- Solubility : The Boc-protected derivative exhibits higher lipophilicity due to the tert-butyl group, favoring solubility in organic solvents (e.g., DCM, DMSO) over aqueous solutions. In contrast, 3-(3,5-dimethoxyphenyl)propionic acid shows moderate water solubility owing to its carboxylic acid group .

- Stability: The Boc group confers acid-labile protection, making the compound stable under basic conditions but susceptible to deprotection in acidic environments. The unprotected amino analog is more reactive but prone to oxidation and undesired side reactions.

Biological Activity

Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid (Boc-D-β-Phe(3,5-dimethoxy)-OH) is a synthetic amino acid derivative notable for its unique structural features and potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a 3,5-dimethoxyphenyl side chain. The following sections will explore its biological activity, synthesis, applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The molecular formula of this compound is C₁₆H₂₃NO₆, with a molecular weight of 325.36 g/mol. The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound arises from its ability to mimic peptide structures, particularly in β-strand formations crucial for protein folding and stability. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups participate in hydrophobic interactions, potentially modulating enzyme or receptor activity.

Pharmacological Applications

Research indicates that this compound may exhibit:

- Anti-inflammatory Properties : Similar compounds have shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : The compound's ability to interact with glutamate receptors could position it as a candidate for neuroprotective therapies in conditions like Alzheimer's disease .

- Therapeutic Applications : Preliminary studies suggest its utility in treating skin conditions and enhancing wound healing through mechanisms involving transforming growth factor-beta (TGF-β) mimics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-(R)-3-amino-3-(4-methoxyphenyl)propionic acid | Contains one methoxy group at position 4 | Different positioning affects reactivity |

| Boc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid | Methoxy groups at positions 3 and 4 | Variations influence binding properties |

| Boc-(R)-Phenylalanine | Basic structure without additional substituents | Lacks methoxy groups; simpler structure |

The unique arrangement of methoxy groups in this compound significantly influences its chemical behavior and interactions compared to other derivatives.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Formation of the Side Chain : The 3,5-dimethoxyphenyl moiety is introduced through coupling reactions.

- Deprotection : Finally, the Boc group is removed under acidic conditions to yield the free amino acid.

This synthetic pathway underscores the versatility of Boc-protected amino acids in organic synthesis and their utility in producing complex molecules.

Study on Protein Interaction

In a study assessing the binding affinity of this compound with various proteins, it was found that compounds with similar structural motifs exhibited significant interactions with target proteins involved in metabolic pathways. These interactions were evaluated using surface plasmon resonance techniques which indicated a moderate binding affinity that could be optimized for therapeutic applications.

Clinical Implications

Clinical studies have begun exploring the use of this compound in formulations aimed at enhancing wound healing and tissue regeneration. Preliminary results suggest improved healing rates and reduced scarring when applied topically in conjunction with other therapeutic agents targeting TGF-β pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.